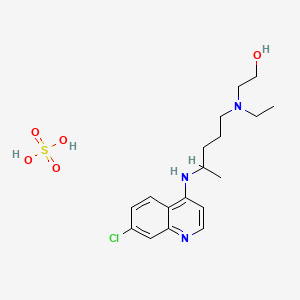

Hydroxychloroquine sulfate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-42-3 (Parent) | |

| Record name | Hydroxychloroquine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047811 | |

| Record name | Hydroxychloroquine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747-36-4 | |

| Record name | Hydroxychloroquine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxychloroquine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxychloroquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2869CNVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

mechanism of action of hydroxychloroquine sulfate in autoimmune diseases

An In-Depth Technical Guide to the Mechanism of Action of Hydroxychloroquine Sulfate in Autoimmune Diseases

Authored by a Senior Application Scientist

Abstract

Hydroxychloroquine (HCQ), a 4-aminoquinoline derivative, has been a cornerstone in the management of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) for decades. Its therapeutic efficacy is attributed to a multifaceted mechanism of action that extends beyond its original antimalarial properties. This technical guide provides an in-depth exploration of the core molecular and cellular mechanisms by which HCQ exerts its immunomodulatory effects. We will dissect its influence on lysosomal function, innate and adaptive immune signaling pathways, and cytokine production, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of immunology and pharmacology.

Introduction: The Clinical Significance and Physicochemical Properties of Hydroxychloroquine

This compound is an amphiphilic weak base, a characteristic that is central to its mechanism of action. This property allows it to freely cross cell membranes and accumulate within acidic intracellular compartments, most notably lysosomes. This accumulation, known as lysosomotropism, is the foundational event from which its diverse immunomodulatory effects emanate. Clinically, HCQ is valued for its ability to reduce disease activity, prevent flares, and improve long-term outcomes in patients with autoimmune disorders.

The Core Mechanism: Lysosomotropism and its Consequences

The primary mechanism of action of HCQ is its accumulation in lysosomes, which are acidic organelles responsible for cellular degradation and recycling. By virtue of its basic nature, HCQ becomes protonated within the acidic lysosomal environment, effectively trapping it and leading to a significant increase in the intra-lysosomal pH. This alteration of the lysosomal pH has several profound downstream consequences on immune function.

Inhibition of Antigen Presentation

A critical function of lysosomes in antigen-presenting cells (APCs) like dendritic cells and B cells is the processing of extracellular antigens for presentation to T helper cells. This process is highly pH-dependent.

-

Enzymatic Inhibition: Many lysosomal proteases, such as cathepsins, which are responsible for degrading protein antigens into smaller peptides, have optimal activity at an acidic pH. The elevation of lysosomal pH by HCQ leads to a reduction in the activity of these enzymes.

-

Impaired Peptide Loading: The resulting peptide fragments are then loaded onto Major Histocompatibility Complex (MHC) class II molecules within the MIIC (MHC class II compartment), a specialized late endosomal/lysosomal compartment. This loading process is also pH-sensitive. By increasing the pH, HCQ interferes with the efficient loading of antigenic peptides onto MHC class II molecules.

-

Reduced T-Cell Activation: Consequently, the presentation of autoantigens by APCs to autoreactive CD4+ T cells is diminished, leading to a dampening of the adaptive immune response that drives many autoimmune diseases.

Experimental Protocol: Measuring Lysosomal pH Alteration

A common method to quantify the effect of HCQ on lysosomal pH is through the use of ratiometric fluorescent probes like LysoSensor™ DND-160.

-

Cell Culture: Culture antigen-presenting cells (e.g., dendritic cells) in appropriate media.

-

HCQ Treatment: Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Probe Loading: Incubate the cells with LysoSensor™ DND-160 dye according to the manufacturer's protocol.

-

Fluorescence Microscopy/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer. The ratio of fluorescence emission at two different wavelengths will correlate with the lysosomal pH.

-

Data Analysis: A shift in the fluorescence ratio in HCQ-treated cells compared to untreated controls indicates an increase in lysosomal pH.

Attenuation of Innate Immune Signaling: The Role of Toll-Like Receptors

A pivotal mechanism by which HCQ mitigates autoimmunity is through its inhibition of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9. These receptors are key sensors of the innate immune system that recognize nucleic acids. In diseases like SLE, the inappropriate activation of these TLRs by self-derived DNA and RNA is a major driver of pathogenesis.

-

TLR7 and TLR9 Inhibition: TLR7 and TLR9 are located within the endolysosomal compartment. Their activation requires the acidic environment of the endolysosome for proper conformational changes and ligand binding. By raising the pH of these compartments, HCQ directly interferes with the ability of TLR7 and TLR9 to recognize their respective ligands (single-stranded RNA for TLR7 and CpG DNA for TLR9).

-

Downstream Signaling Cascade: This inhibition prevents the recruitment of adaptor proteins like MyD88 and the subsequent activation of transcription factors such as NF-κB and IRF7.

-

Reduced Type I Interferon Production: A major consequence of this pathway's inhibition is the significant reduction in the production of type I interferons (IFN-α/β) by plasmacytoid dendritic cells, which are pathologically elevated in SLE and contribute to disease activity.

Diagram: Inhibition of TLR9 Signaling by Hydroxychloroquine

Caption: HCQ raises endosomal pH, inhibiting TLR9 activation.

Modulation of Cytokine Production and Other Anti-inflammatory Effects

Beyond its effects on antigen presentation and TLR signaling, HCQ exhibits broader anti-inflammatory properties by modulating the production and activity of various cytokines.

| Cytokine | Effect of Hydroxychloroquine | Implication in Autoimmunity |

| TNF-α | Downregulation of production | Reduction of a key pro-inflammatory cytokine in RA and other diseases. |

| IL-1 | Inhibition of release | Attenuation of inflammatory responses mediated by the inflammasome. |

| IL-6 | Reduction of serum levels | Dampening of systemic inflammation and B-cell activation. |

| IL-10 | Upregulation of production | Promotion of an anti-inflammatory and regulatory immune response. |

HCQ is also reported to interfere with phospholipase A2 activity, which is involved in the production of prostaglandins and other inflammatory mediators. Furthermore, its antioxidant properties may contribute to the reduction of oxidative stress, a common feature of chronic inflammatory conditions.

Interference with Autophagy

Autophagy is a cellular process for the degradation of cytoplasmic components within lysosomes. It plays a complex role in immunity, including the processing of intracellular antigens for MHC class II presentation. By inhibiting lysosomal function, HCQ can disrupt the autophagic flux. This interference with autophagy may contribute to its immunomodulatory effects by altering the clearance of cellular debris and the processing of autoantigens.

Conclusion: A Multifaceted Immunomodulator

The mechanism of action of hydroxychloroquine in autoimmune diseases is not attributable to a single target but rather to a constellation of effects stemming from its fundamental physicochemical property of lysosomotropism. By elevating the pH of acidic intracellular vesicles, HCQ initiates a cascade of events that collectively dampen both innate and adaptive immune responses. It inhibits the presentation of autoantigens to T cells, blocks the activation of nucleic acid-sensing TLRs, reduces the production of key pro-inflammatory cytokines, and interferes with autophagy. This multifaceted mechanism underscores its enduring role as a vital therapeutic agent in the management of systemic lupus erythematosus, rheumatoid arthritis, and other autoimmune disorders. Further research into the nuanced effects of HCQ on specific immune cell subsets and signaling pathways will continue to refine our understanding of this remarkable drug.

References

-

Title: Hydroxychloroquine and its effects on the immune system Source: Nature Reviews Rheumatology URL: [Link]

-

Title: Hydroxychloroquine in autoimmune diseases: A systematic review of the literature Source: Journal of Autoimmunity URL: [Link]

-

Title: Mechanism of action of hydroxychloroquine as an antirheumatic drug Source: Seminars in Arthritis and Rheumatism URL: [Link]

-

Title: Hydroxychloroquine inhibits Toll-like receptor 7/8-mediated production of proinflammatory cytokines by human peripheral blood mononuclear cells Source: Arthritis Research & Therapy URL: [Link]

An In-Depth Technical Guide to the Discovery and Synthesis of Hydroxychloroquine Sulfate

Introduction: From Quinine Bark to a Modern Immunomodulator

The journey of hydroxychloroquine sulfate is a compelling narrative of chemical refinement and serendipitous discovery, tracing its lineage from the cinchona tree to its current role as a cornerstone therapy in rheumatology. The story begins with quinine, an alkaloid isolated from the bark of the South American cinchona tree, which for centuries was the only effective treatment for malaria.[1] The quest for synthetic alternatives during the 20th century, driven by the pressures of war and the need for more reliable drug sources, led German scientists at Bayer to a pivotal breakthrough. In 1934, Hans Andersag and his team synthesized chloroquine, a potent antimalarial agent.[2][3]

While effective, chloroquine was associated with significant side effects. This prompted further research to develop less toxic derivatives. This line of inquiry culminated in the synthesis of hydroxychloroquine in the mid-1940s, a hydroxylated analogue of chloroquine.[1][4][5] Approved for medical use in the United States in 1955, hydroxychloroquine offered a superior safety profile, which facilitated its exploration beyond malariology.[2][4][5] A serendipitous discovery during its widespread use in World War II revealed its efficacy in treating inflammatory arthritis and lupus, marking its transition into an essential immunomodulatory drug.[5] Today, it is a first-line treatment for systemic lupus erythematosus and is also used for rheumatoid arthritis and other autoimmune conditions.[2][6]

Chemical Synthesis of this compound: A Step-by-Step Protocol

The most established and widely practiced synthesis of hydroxychloroquine involves a nucleophilic aromatic substitution reaction. The core of this process is the condensation of 4,7-dichloroquinoline with a specific amino alcohol side chain. This approach is favored for its efficiency and scalability.

Causality in Experimental Design

The choice of reactants is dictated by the final structure of hydroxychloroquine. 4,7-dichloroquinoline provides the core quinoline ring structure, which is essential for its biological activity. The chlorine atom at the 4-position is highly activated towards nucleophilic substitution, making it the ideal reaction site. The side chain, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, is specifically designed to impart the desired physicochemical properties, including the terminal hydroxyl group that differentiates it from chloroquine and contributes to its reduced toxicity. The final step involves converting the free base into a sulfate salt to improve its stability and bioavailability for pharmaceutical formulation.

Experimental Protocol: Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis.

Step 1: Condensation Reaction to form Hydroxychloroquine (Free Base)

-

Reactant Preparation: In a suitable reaction vessel, combine 4,7-dichloroquinoline and an excess of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. The use of an excess of the amine side chain can also serve as the solvent and helps to drive the reaction to completion.

-

Reaction Conditions: The mixture is heated to a temperature range of 100-130°C.[7] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[7] Some procedures may employ high pressure (over 5 bar) to facilitate the reaction. The reaction is monitored for completion, which typically takes several hours.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The excess amine is removed under reduced pressure. The residue is then dissolved in a suitable solvent system, such as ethyl acetate and water.[8] The pH is adjusted to be alkaline (pH 10-11) using an aqueous sodium hydroxide solution to ensure the product is in its free base form.[7] The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate). The solvent is evaporated to yield the crude hydroxychloroquine free base, often as an oily residue.[8]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol and n-hexane, to yield a yellow solid.[8]

Step 2: Salt Formation to Yield this compound

-

Dissolution: The purified hydroxychloroquine free base is dissolved in an alcohol, such as 95% ethanol.[7]

-

Acidification: The solution is cooled to 0-10°C.[7] Sulfuric acid is then added dropwise while stirring until the pH of the solution reaches 4.5-5.5.[7] This protonates the basic nitrogen atoms on the hydroxychloroquine molecule, forming the sulfate salt.

-

Crystallization and Isolation: The this compound precipitates out of the solution as a solid. The mixture is stirred for several hours to ensure complete crystallization.[7] The solid product is then collected by filtration, washed with a cold solvent, and dried under reduced pressure to yield the final white or off-white crystalline powder.[7]

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Quantitative Data Summary

| Parameter | Reported Value | Source |

| Condensation Yield | 63-74% | [8] |

| Improved Total Yield | 74.7% (from 45.9%) | |

| Salt Formation Yield | ~95% | [7] |

| Final Product Purity (HPLC) | >99.0% | [7] |

| Melting Point (°C) | 239.4 - 240.6 | [7] |

Mechanism of Action: An Immunomodulatory Cascade

Hydroxychloroquine's therapeutic effects in autoimmune diseases stem from its ability to modulate the immune system through several interconnected pathways.[6] It does not cause general immunosuppression but rather targets specific inflammatory processes.

The primary mechanism involves its nature as a weak base. Hydroxychloroquine accumulates in acidic intracellular compartments, particularly lysosomes of antigen-presenting cells (APCs) like dendritic cells.[6][9] This accumulation raises the lysosomal pH, which has several downstream consequences:

-

Inhibition of Antigen Presentation: The increased pH impairs the function of lysosomal enzymes that are responsible for degrading proteins into smaller peptides.[9] This disrupts the processing of autoantigens and their subsequent loading onto Major Histocompatibility Complex (MHC) class II molecules, thereby reducing the activation of autoreactive T cells.[10]

-

Inhibition of Toll-Like Receptor (TLR) Signaling: Hydroxychloroquine interferes with the activation of endosomal Toll-like receptors, specifically TLR7 and TLR9.[6][9][10] These receptors normally recognize nucleic acids from pathogens or damaged host cells and trigger a pro-inflammatory cascade. By inhibiting TLR signaling, hydroxychloroquine reduces the production of inflammatory cytokines such as TNF-α, IL-1, and IL-6.[6][10]

-

Interference with Autophagy: The drug's effect on lysosomal pH also disrupts the process of autophagy, a cellular "housekeeping" mechanism that can become dysregulated in autoimmune diseases.[10]

Signaling Pathway Diagram

References

- 1. Hydroxychloroquine history and its cardiovascular safety - FPM [fpm.org.uk]

- 2. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Letter to the Editor: Acharya Prafulla Chandra Ray, Hydroxychloroquine and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccjm.org [ccjm.org]

- 6. droracle.ai [droracle.ai]

- 7. CN104230803A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. sdpomf.com [sdpomf.com]

The Genesis of a Keystone Therapy: An In-depth Technical Guide to the Early Clinical Studies of Hydroxychloroquine Sulfate in Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the foundational clinical studies of hydroxychloroquine sulfate (HCQ) for the treatment of rheumatoid arthritis (RA). Eschewing a conventional review format, this document is structured to deliver a narrative of scientific discovery, elucidating the causality behind experimental designs and the evolution of our understanding of HCQ's role in rheumatology. We will delve into the seminal clinical trials that established its efficacy and safety profile, the early investigations into its immunomodulatory mechanisms, and the technical methodologies that were the bedrock of this research. This guide is intended for drug development professionals, researchers, and scientists who require a deep, technical understanding of the early clinical data that positioned hydroxychloroquine as a cornerstone disease-modifying antirheumatic drug (DMARD).

Introduction: A Serendipitous Discovery in Rheumatology

The journey of hydroxychloroquine into the rheumatology armamentarium was not one of rational drug design but of serendipitous observation. Initially developed as a less toxic derivative of chloroquine for the treatment of malaria in 1955, its immunomodulatory properties were an unexpected finding.[1] Reports from the post-World War II era noted that soldiers treated with antimalarials for lupus and inflammatory arthritis experienced a beneficial effect on their joint symptoms.[1] This fortuitous discovery paved the way for more formal investigations into its use for autoimmune diseases, including rheumatoid arthritis.

Rheumatoid arthritis, a chronic, systemic autoimmune disease, is characterized by inflammation of the synovial lining of joints, leading to progressive joint destruction.[2] The rationale for exploring an antimalarial in this context was initially empirical, but it opened a new therapeutic avenue beyond the then-standard treatments of nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which managed symptoms but did not significantly alter the disease course.

Foundational Clinical Trials: Establishing Efficacy and Safety

The early clinical evaluation of hydroxychloroquine in RA was marked by a shift towards more rigorous, controlled study designs to definitively assess its therapeutic potential. Many early studies were noted to have methodological flaws, necessitating the well-designed trials that would follow.[3]

The HERA Study: A Landmark in Early RA Research

One of the most pivotal early trials was the Hydroxychloroquine in Early Rheumatoid Arthritis (HERA) study. This 36-week, randomized, double-blind, placebo-controlled trial was instrumental in solidifying the efficacy of HCQ in patients with RA of less than two years' duration who had not previously received a second-line drug.[3]

-

Patient Population: 120 patients with RA for less than 2 years.[3]

-

Study Design: Randomized, double-blind, placebo-controlled.[3]

-

Intervention:

-

Primary Outcome Measures:

-

Joint Index: A composite score including tender joint count, swollen joint count, grip strength, and duration of morning stiffness.[3]

-

Pain Index: A composite of the pain dimension from the Arthritis Impact Measurement Scales (AIMS) and the visual analog pain scale of the Health Assessment Questionnaire (HAQ).[3]

-

Physical Function Index: A composite of the HAQ, the physical disability dimension of the AIMS, and the McMaster-Toronto Arthritis Patient Performance Disability Questionnaire.[3]

-

Psychological Function Subscale: From the AIMS.[3]

-

-

Statistical Analysis: An intent-to-treat analysis was performed, with improvement at 36 weeks assessed by Student's t-test and average improvement over the study period analyzed by ANOVA for repeated measures.[3]

The HERA study demonstrated a statistically significant benefit of hydroxychloroquine over placebo in key domains of rheumatoid arthritis.[3]

| Outcome Measure | Result (p-value) | Interpretation |

| Joint Index | p = 0.004 (at 36 weeks) | Significant improvement in synovitis.[3] |

| Pain Index | p = 0.007 (at 36 weeks) | Significant reduction in pain.[3] |

| Physical Function Index | p = 0.020 (at 36 weeks) | Significant improvement in physical disability.[3] |

| Psychological Function | p = 0.837 (at 36 weeks) | No significant benefit observed.[3] |

Notably, there were no significant differences in side effects between the hydroxychloroquine and placebo groups, highlighting its favorable safety profile.[3]

Other Corroborating Early Trials

Other early randomized controlled trials further substantiated the moderate efficacy of hydroxychloroquine in early RA. A six-month, double-blind, randomized trial in Mexico City involving 126 patients with early RA found that a daily dose of 400 mg of hydroxychloroquine resulted in clinically and statistically significant improvements in joint score, pain, and grip strength compared to placebo.[4][5]

| Outcome Measure (Mexico City Trial) | Improvement over Placebo |

| Joint Score | 20% greater mean improvement |

| Pain | 40% greater mean improvement |

| Grip Strength | 22% greater mean improvement |

Data from a 1993 randomized controlled trial.[4][5]

These early trials were crucial in establishing hydroxychloroquine as a viable and safe treatment option for early, mild RA, particularly given its lower toxicity profile compared to other DMARDs of the era.

Unraveling the Mechanism of Action: Early Immunological Insights

While the clinical efficacy of hydroxychloroquine was being established, researchers concurrently sought to understand its mechanism of action. It was clear that its effects extended beyond its antimalarial properties. The prevailing hypothesis centered on its immunomodulatory capabilities.[2]

Interference with Lysosomal Function and Antigen Presentation

Hydroxychloroquine is a weak base that accumulates in acidic intracellular compartments, most notably lysosomes.[6] This accumulation raises the lysosomal pH, which has several downstream immunological consequences.[6]

-

Inhibition of Antigen Processing: The increased pH within lysosomes interferes with the activity of acid-dependent proteases. This impairs the degradation of antigens and their subsequent loading onto Major Histocompatibility Complex (MHC) class II molecules.[6]

-

Reduced T-Cell Activation: By hindering the presentation of autoantigens by antigen-presenting cells (APCs) to T-cells, hydroxychloroquine dampens the T-cell-mediated inflammatory cascade that is central to RA pathogenesis.[6]

Modulation of Innate Immunity: The Role of Toll-Like Receptors

A significant breakthrough in understanding hydroxychloroquine's mechanism was the discovery of its inhibitory effects on Toll-like receptors (TLRs), particularly the endosomal TLRs 7 and 9.[1][7] These receptors are key components of the innate immune system and are activated by nucleic acids released from damaged cells, a common feature in autoimmune diseases.

-

Inhibition of TLR Signaling: Hydroxychloroquine is thought to inhibit TLR7 and TLR9 signaling by preventing their activation by nucleic acid ligands within the endosome.[1][6] This leads to a reduction in the production of pro-inflammatory cytokines, such as type I interferons and tumor necrosis factor-alpha (TNF-α).[1]

Caption: Hydroxychloroquine's multifaceted mechanism of action.

Early Laboratory Assessment of Immunomodulation

In the early clinical studies, the immunological effects of hydroxychloroquine were assessed using the standard laboratory techniques of the time.

-

Rheumatoid Factor (RF) Quantification:

-

Method: Rate nephelometry was a common method in the 1980s for quantifying RF.[8] This technique measures the forward light scatter caused by the formation of immune complexes when patient serum (containing RF) is mixed with aggregated human IgG. The rate of increase in light scatter is proportional to the RF concentration.[8]

-

Principle: RF, an antibody against the Fc portion of IgG, is a hallmark of RA. Measuring its levels provides an indication of disease activity and response to treatment.

-

-

Complement Component Analysis (C3 & C4):

-

Method: Immunoturbidimetry was used to measure the levels of complement proteins C3 and C4.[9][10] This method involves adding specific antibodies to patient serum, leading to the formation of immune complexes that increase the turbidity of the solution. The degree of turbidity is proportional to the concentration of the complement component.

-

Principle: In RA, the formation of immune complexes can lead to the activation and consumption of complement proteins.[11] Monitoring C3 and C4 levels can therefore provide insights into the level of inflammatory activity.

-

Pharmacokinetics and Dosing Considerations in Early Studies

Understanding the pharmacokinetic profile of hydroxychloroquine was essential for optimizing its use in RA.

| Pharmacokinetic Parameter | Value/Characteristic | Implication for RA Treatment |

| Bioavailability | Rapid gastrointestinal absorption | Oral administration is effective. |

| Volume of Distribution | Large | The drug distributes extensively into tissues.[6] |

| Metabolism | Hepatic (via Cytochrome P450 enzymes) | Potential for drug-drug interactions. |

| Elimination Half-Life | 32-50 days | Long half-life contributes to a slow onset of action but also allows for sustained effects.[6] |

| Excretion | Primarily renal | Dose adjustments may be necessary in patients with renal impairment. |

The dosing regimens used in early trials, typically 200-400 mg daily, were empirically derived but later found to be a good balance between efficacy and minimizing the risk of long-term side effects, such as retinopathy.[4][12] Some studies explored dose-loading to hasten the onset of action, with mixed results on the risk-benefit ratio.[13]

Conclusion: A Foundation for Modern Rheumatology

The early clinical studies of this compound in rheumatoid arthritis were pivotal in establishing it as a fundamental DMARD. Through rigorous, placebo-controlled trials, its efficacy in improving joint synovitis, pain, and physical function in early RA was unequivocally demonstrated.[3][14] Concurrently, investigations into its mechanism of action revealed a multifaceted immunomodulatory profile, primarily centered on the disruption of lysosomal function and the inhibition of innate immune signaling pathways.[1][6]

The favorable safety profile and oral bioavailability of hydroxychloroquine solidified its place as a first-line therapy for mild RA and a crucial component of combination therapies for more severe disease. The foundational research detailed in this guide not only validated the use of hydroxychloroquine but also contributed to a broader understanding of the immunopathogenesis of rheumatoid arthritis, paving the way for the development of more targeted therapies. The legacy of these early studies is evident in the enduring presence of hydroxychloroquine in contemporary rheumatology practice.

References

-

A randomized trial of hydroxychloroquine in early rheumatoid arthritis: the HERA Study. (1995). PubMed. Retrieved from [Link]

-

Hydroxychloroquine was effective and safe in early rheumatoid arthritis. (2020). ACP Journals. Retrieved from [Link]

-

Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. (2020). PubMed. Retrieved from [Link]

-

Hydroxychloroquine: An old drug with new relevance. (2018). Cleveland Clinic Journal of Medicine. Retrieved from [Link]

-

Hydroxychloroquine compared with placebo in rheumatoid arthritis. A randomized controlled trial. (1993). PubMed. Retrieved from [Link]

-

The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling. (n.d.). ScienceDirect. Retrieved from [Link]

-

Best of 2025: Hydroxychloroquine for Everyone. (2025). RheumNow. Retrieved from [Link]

-

Concentration-effect relationship of hydroxychloroquine in patients with rheumatoid arthritis - A prospective, dose ranging study. (2025). ResearchGate. Retrieved from [Link]

-

Hydroxychloroquine Compared with Placebo in Rheumatoid Arthritis. (1993). ACP Journals. Retrieved from [Link]

-

Rate nephelometric measurement of rheumatoid factor in serum. (1979). PubMed. Retrieved from [Link]

-

Measuring of rheumatoid factors by the NEPHELOstar Plus microplate reader. (n.d.). BMG LABTECH. Retrieved from [Link]

-

Hydroxychloroquine (Plaquenil). (n.d.). American College of Rheumatology. Retrieved from [Link]

-

Routine quantification of rheumatoid factor by rate nephelometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantitation of rheumatoid factor by laser nephelometry. (1982). Researcher.Life. Retrieved from [Link]

-

Routine quantification of rheumatoid factor by rate nephelometry. (n.d.). PMC. Retrieved from [Link]

-

Evaluating the Use of Hydroxychloroquine in Treating Patients With Rheumatoid Arthritis. (2021). Cureus. Retrieved from [Link]

-

Hydroxychloroquine non-availability during COVID-19 pandemic and its relation to anxiety level and disease activity in rheumatoid arthritis and lupus patients: a cross-sectional study. (2022). NIH. Retrieved from [Link]

-

Complement Components C3 & C4. (n.d.). Diagnostic Laboratory of Oklahoma. Retrieved from [Link]

-

Complement C3 - Turbidimetry. (n.d.). American Trade Co. Retrieved from [Link]

-

COMPLEMENT C4. (2016). EliTechGroup. Retrieved from [Link]

-

Complement, Total, C3, and C4. (n.d.). Nursing Central. Retrieved from [Link]

-

Clinical and Structural Efficacy of Hydroxychloroquine in Rheumatoid Arthritis: A Systematic Review. (2020). PubMed. Retrieved from [Link]

-

Dose-loading with hydroxychloroquine improves the rate of response in early, active rheumatoid arthritis: a randomized, double-blind six-week trial with eighteen-week extension. (1999). PubMed. Retrieved from [Link]

-

Complement C3 MonlabTest®. (n.d.). Monlab. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydroxychloroquine non-availability during COVID-19 pandemic and its relation to anxiety level and disease activity in rheumatoid arthritis and lupus patients: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxychloroquine compared with placebo in rheumatoid arthritis. A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cutaneous Toll-like Receptor 9 Pre-Defines Hydroxychloroquine Dosage in Patients with Both Discoid and Subacute Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rate nephelometric measurement of rheumatoid factor in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Complement Components C3 & C4 | Diagnostic Laboratory of Oklahoma [dlolab.com]

- 10. americantrade.com.eg [americantrade.com.eg]

- 11. Complement, Total, C3, and C4 | Davis's Lab & Diagnostic Tests [nursing.unboundmedicine.com]

- 12. A phase 2 trial of hydroxychloroquine in individuals at risk for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dose-loading with hydroxychloroquine improves the rate of response in early, active rheumatoid arthritis: a randomized, double-blind six-week trial with eighteen-week extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A randomized trial of hydroxychloroquine in early rheumatoid arthritis: the HERA Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Immunomodulatory Effects of Hydroxychloroquine Sulfate at the Cellular Level

This guide provides a comprehensive technical overview of the cellular and molecular mechanisms underlying the immunomodulatory effects of hydroxychloroquine (HCQ), a cornerstone therapy in the management of autoimmune and inflammatory diseases. Designed for researchers, scientists, and drug development professionals, this document delves into the core pathways affected by HCQ and offers practical insights into the experimental methodologies used to elucidate these effects.

Introduction: A Legacy Immunomodulator with Modern Relevance

Initially developed as an antimalarial agent, hydroxychloroquine has been repurposed for its profound immunomodulatory properties.[1][2] Its clinical efficacy in systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) is well-established, stemming from its ability to temper aberrant immune responses.[3][4] This guide moves beyond the clinical observations to dissect the intricate cellular and molecular interactions of HCQ, providing a foundational understanding for future research and therapeutic development.

Core Mechanism of Action: Interference with Endosomal Acidification and Toll-Like Receptor Signaling

The primary mechanism of HCQ's immunomodulatory action lies in its ability to accumulate in acidic intracellular compartments, such as endosomes and lysosomes, thereby increasing their pH.[5][6] As a weak base, HCQ becomes protonated and trapped within these organelles, disrupting the function of pH-dependent enzymes crucial for various immune processes.[2][7]

This elevation in endosomal pH has two major downstream consequences:

-

Inhibition of Antigen Processing and Presentation: Antigen-presenting cells (APCs) like dendritic cells and macrophages require acidic lysosomes to degrade antigens and load the resulting peptides onto Major Histocompatibility Complex (MHC) class II molecules.[5][8] By neutralizing these compartments, HCQ impairs the formation of peptide-MHC class II complexes, leading to reduced activation of autoreactive CD4+ T cells.[9]

-

Disruption of Toll-Like Receptor (TLR) Signaling: Endosomal TLRs, particularly TLR7 and TLR9, are critical sensors of nucleic acids and play a significant role in the pathogenesis of autoimmune diseases like SLE by recognizing self-DNA and RNA.[10][11] The activation and signaling of these TLRs are pH-dependent. HCQ's alkalinizing effect inhibits TLR signaling, thereby reducing the production of pro-inflammatory cytokines, most notably type I interferons (IFN-α).[8][10][12]

Caption: Core mechanism of Hydroxychloroquine (HCQ) action.

Effects on Key Immune Cell Populations

HCQ exerts distinct effects on various immune cells, contributing to its overall immunomodulatory profile.

Dendritic Cells (DCs)

As potent APCs, DCs are a primary target of HCQ. By inhibiting TLR signaling, HCQ significantly reduces the production of type I interferons by plasmacytoid DCs (pDCs), a key pathogenic cell type in SLE.[8][12] Furthermore, HCQ impairs the maturation of myeloid DCs, leading to a decreased expression of co-stimulatory molecules like CD80, CD86, and MHC class II.[8][13] This, in turn, diminishes their ability to activate T cells.

| Parameter | Effect of HCQ | Reference |

| pDC IFN-α Production | Decreased | [8][12] |

| mDC Maturation Markers (CD80, CD86, MHC II) | Decreased | [8][13] |

| T Cell Priming Capacity | Reduced | [4] |

T Lymphocytes

HCQ's impact on T cells is both direct and indirect. Indirectly, the impaired antigen presentation by APCs leads to reduced T cell activation.[14] Directly, HCQ has been shown to inhibit T cell proliferation and cytokine production.[15] Studies suggest that HCQ can modulate the balance of T helper (Th) cell subsets, potentially by suppressing the differentiation of pro-inflammatory Th1 and Th17 cells and promoting the function of regulatory T cells (Tregs).[12][16][17]

| Parameter | Effect of HCQ | Reference |

| T Cell Proliferation | Decreased | [15] |

| Th1 Cytokine (IFN-γ) Production | Decreased | [16] |

| Th17 Cytokine (IL-17) Production | Decreased | [12][17] |

| Treg Function | Potentially Enhanced | [16] |

B Lymphocytes

In autoimmune diseases, B cells contribute to pathology through the production of autoantibodies and pro-inflammatory cytokines. HCQ interferes with B cell function by inhibiting TLR9, which is crucial for the activation of autoreactive B cells.[11] This leads to reduced B cell proliferation, differentiation into plasma cells, and subsequent immunoglobulin production.[9][18][19]

| Parameter | Effect of HCQ | Reference |

| B Cell Proliferation (TLR9-mediated) | Decreased | [19] |

| Plasmablast Differentiation | Inhibited | [18] |

| IgG Production | Decreased | [9][18] |

| IL-6 and TNF-α Production | Decreased | [11] |

Macrophages

Macrophages, key players in both innate and adaptive immunity, are also modulated by HCQ. By altering the lysosomal pH, HCQ can affect phagocytosis and antigen processing in these cells.[20] Furthermore, HCQ has been shown to influence macrophage polarization, favoring a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[21][22] This is accompanied by a reduction in the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[20]

| Parameter | Effect of HCQ | Reference |

| M1 Polarization | Inhibited | [21] |

| M2 Polarization | Promoted | [21][22] |

| Pro-inflammatory Cytokine (IL-1β, IL-6, TNF-α) Production | Decreased | [20] |

| Phagocytic Activity | Modulated | [20] |

Experimental Protocols for Assessing HCQ's Immunomodulatory Effects

To ensure the scientific integrity and reproducibility of findings, standardized and well-controlled experimental protocols are paramount.

Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine concentrations in cell culture supernatants following HCQ treatment using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Cell Culture and Treatment:

-

Plate immune cells (e.g., PBMCs, isolated macrophages, or dendritic cells) at a predetermined density in a 96-well plate.

-

Stimulate the cells with an appropriate agonist (e.g., LPS for macrophages, CpG for B cells) in the presence of varying concentrations of HCQ or a vehicle control.

-

Incubate for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant, avoiding cell debris.

-

-

ELISA Procedure:

-

Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[23][24]

-

Wash the plate and block non-specific binding sites with a suitable blocking buffer.[23]

-

Add cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.[24][25]

-

Wash the plate and add a biotinylated detection antibody.[23]

-

Incubate and wash, then add streptavidin-horseradish peroxidase (HRP).[26]

-

After a final wash, add a TMB substrate and stop the reaction with a stop solution.[26]

-

Read the absorbance at 450 nm using a microplate reader.[27]

-

-

Data Analysis:

-

Generate a standard curve and calculate the concentration of the cytokine in each sample.

-

Caption: Workflow for T Cell Proliferation Assay (CFSE).

B Cell Differentiation Assay (Flow Cytometry)

This protocol details the assessment of B cell differentiation into plasmablasts using flow cytometry.

Methodology:

-

B Cell Isolation and Culture:

-

Isolate B cells from peripheral blood. [19] * Culture the B cells with a stimulus that induces differentiation (e.g., CpG and IL-2) in the presence of HCQ. [28]2. Flow Cytometry Staining:

-

After 5-7 days of culture, harvest the cells.

-

Stain with antibodies against B cell and plasmablast markers, such as CD19, CD27, and CD38. [29]3. Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the B cell population (CD19+) and then analyze the expression of CD27 and CD38 to identify plasmablasts (CD19+CD27++CD38++).

-

Macrophage Polarization Assay (Flow Cytometry)

This protocol describes how to assess the effect of HCQ on macrophage polarization into M1 and M2 phenotypes.

Methodology:

-

Monocyte Isolation and Differentiation:

-

Isolate monocytes from peripheral blood and culture them with M-CSF for 5-7 days to differentiate them into macrophages. [30][31]2. Macrophage Polarization and HCQ Treatment:

-

Polarize the macrophages by adding specific stimuli: LPS and IFN-γ for M1, and IL-4 and IL-13 for M2. [15] * Concurrently, treat the cells with different concentrations of HCQ.

-

-

Flow Cytometry Staining:

-

After 24-48 hours, harvest the macrophages.

-

Stain with antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206). [21]4. Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the expression of M1 and M2 markers to determine the effect of HCQ on macrophage polarization.

-

Conclusion

Hydroxychloroquine's immunomodulatory effects are multifaceted, stemming from its fundamental ability to alter the pH of intracellular vesicles. This primary action reverberates through multiple arms of the immune system, dampening the activation of key cells involved in autoimmune pathology. The experimental protocols detailed herein provide a framework for the continued investigation of HCQ and the development of novel immunomodulatory therapies. A thorough understanding of these cellular mechanisms is essential for optimizing the clinical use of HCQ and for identifying new therapeutic targets within the intricate network of the immune system.

References

-

Immunosuppression by hydroxychloroquine: mechanistic proof in in vitro experiments but limited systemic activity in a randomized placebo-controlled clinical pharmacology study. (2023). In Clinical Rheumatology. Retrieved from [Link]

-

The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling. (2020). In Biomedicine & Pharmacotherapy. Retrieved from [Link]

-

Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19. (2021). In Journal of Immunology Research. Retrieved from [Link]

-

Rapamycin and hydroxychloroquine combination alters macrophage polarization and sensitizes glioblastoma to immune checkpoint inhibitors. (2020). In Journal of Neuro-Oncology. Retrieved from [Link]

-

Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients. (2013). In Clinics. Retrieved from [Link]

-

Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases. (2025). In World Journal of Biological Chemistry. Retrieved from [Link]

-

Hydroxychloroquine reduces T cells activation recall antigen responses. (2023). In PLOS ONE. Retrieved from [Link]

-

Hydroxychloroquine (HCQ) inhibits the activation of Toll like receptor... (n.d.). In ResearchGate. Retrieved from [Link]

-

The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling. (2020). In Biomedicine & Pharmacotherapy. Retrieved from [Link]

-

Detection and Quantification of Cytokines and Other Biomarkers. (2012). In Methods in Molecular Biology. Retrieved from [Link]

-

Immunomodulatory effects of hydroxychloroquine on Th1/Th2 balance in women with repeated implantation failure. (2021). In ResearchGate. Retrieved from [Link]

-

Optimizing CFSE proliferation assays for T-cells from fresh mouse spleen? (2013). In ResearchGate. Retrieved from [Link]

-

Hydroxychloroquine Inhibits Macrophage Activation and Attenuates Renal Fibrosis After Ischemia-Reperfusion Injury. (2021). In Frontiers in Immunology. Retrieved from [Link]

-

Hydroxychloroquine efficiently suppresses inflammatory responses of human class-switched memory B cells via Toll-like receptor 9 inhibition. (2018). In Clinical Immunology. Retrieved from [Link]

-

Increased Myeloid Dendritic Cells and TNF-α Expression Predicts Poor Response to Hydroxychloroquine in Cutaneous Lupus Erythematosus. (2018). In Journal of Investigative Dermatology. Retrieved from [Link]

-

Chloroquine Suppresses Effector B-Cell Functions and Has Differential Impact on Regulatory B-Cell Subsets. (2022). In Frontiers in Immunology. Retrieved from [Link]

-

The effect of hydroxychloroquine on Treg, Th1, and Th2 cells in rheumatoid arthritis treatment. (2021). In American Journal of Translational Research. Retrieved from [Link]

-

Hydroxychloroquine Therapy and Serum Immunoglobulin Levels in Women with IgG Subclass Deficiency and Systemic Lupus Erythematosus, Sjögren Syndrome, and Rheumatoid Arthritis: A Retrospective Study. (2020). In ResearchGate. Retrieved from [Link]

-

FC Analysis of Polarization of M1 and 2 Monocyte derived Cells. (2022). In YouTube. Retrieved from [Link]

-

What makes (hydroxy)chloroquine ineffective against COVID-19: insights from cell biology. (2021). In The FEBS Journal. Retrieved from [Link]

-

Cytokine ELISA Protocol Guide. In Scribd. Retrieved from [Link]

-

Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice A. In Mucosal Immunology. Retrieved from [Link]

-

HCQ induces the transition of M2-TAMs to M1-like macrophages. (n.d.). In ResearchGate. Retrieved from [Link]

-

Hydroxychloroquine's mechanism of action on B cell activation. (n.d.). In ResearchGate. Retrieved from [Link]

-

Hydroxychloroquine Inhibits the Differentiation of Th17 Cells in Systemic Lupus Erythematosus. (2020). In The Journal of Immunology. Retrieved from [Link]

-

Hydroxychloroquine Inhibits the Trained Innate Immune Response to Interferons. (2020). In Cell Reports Medicine. Retrieved from [Link]

-

Dendritic cells as predictive markers of responsiveness to hydroxychloroquine treatment in primary cicatricial alopecia patients. (2020). In Journal of the European Academy of Dermatology and Venereology. Retrieved from [Link]

-

The Role of Chloroquine and Hydroxychloroquine in Immune Regulation and Diseases. (2020). In Current Pharmaceutical Design. Retrieved from [Link]

-

Hydroxychloroquine regulating T cell response by modulating dendritic cell function. (n.d.). In Longdom Publishing. Retrieved from [Link]

-

The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024). In Biomatik. Retrieved from [Link]

-

Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells. (2021). In Frontiers in Immunology. Retrieved from [Link]

-

Immunophenotyping of B Cells by Flow Cytometry. In Bio-Rad. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Immunosuppression by hydroxychloroquine: mechanistic proof in in vitro experiments but limited systemic activity in a randomized placebo-controlled clinical pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. media.tghn.org [media.tghn.org]

- 6. medrxiv.org [medrxiv.org]

- 7. Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. blog.tomsawyer.com [blog.tomsawyer.com]

- 12. Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The mechanisms of hydroxychloroquine in rheumatoid arthritis treatment: Inhibition of dendritic cell functions via Toll like receptor 9 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mucosalimmunology.ch [mucosalimmunology.ch]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. e-century.us [e-century.us]

- 18. Hydroxychloroquine efficiently suppresses inflammatory responses of human class-switched memory B cells via Toll-like receptor 9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Chloroquine Suppresses Effector B-Cell Functions and Has Differential Impact on Regulatory B-Cell Subsets [frontiersin.org]

- 20. Hydroxychloroquine Inhibits Macrophage Activation and Attenuates Renal Fibrosis After Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rapamycin and hydroxychloroquine combination alters macrophage polarization and sensitizes glioblastoma to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Cytokine Elisa [bdbiosciences.com]

- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scribd.com [scribd.com]

- 26. ELISA Protocols [sigmaaldrich.com]

- 27. biomatik.com [biomatik.com]

- 28. GitHub - experimental-software/plotters: Collection of Docker-based scripts for plotting software diagrams [github.com]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 30. m.youtube.com [m.youtube.com]

- 31. research.pasteur.fr [research.pasteur.fr]

From the Battlefield to the Clinic: A Technical Guide to the Development of Hydroxychloroquine from Chloroquine

<

Abstract

The evolution of hydroxychloroquine from its parent compound, chloroquine, represents a pivotal chapter in twentieth-century pharmacology. Driven by the urgent need for effective antimalarials during World War II and the subsequent discovery of significant toxicities associated with chloroquine, a targeted chemical modification gave rise to a derivative with a markedly improved safety profile. This guide provides an in-depth technical analysis of this historical development, intended for researchers, scientists, and drug development professionals. We will explore the synthetic chemistry, the causal relationships between structural changes and altered pharmacokinetics, the comparative mechanisms of action, and the clinical implications that expanded the use of these 4-aminoquinoline compounds from infectious disease to the management of complex autoimmune disorders.

Introduction: The Genesis of the 4-Aminoquinolines

The story begins not with synthetic chemistry, but with the bark of the South American Cinchona tree. For centuries, indigenous populations in Peru used an extract from this bark to treat fevers.[1] In 1820, French chemists isolated the active alkaloid, quinine, which became the standard of care for malaria.[2][3] The strategic importance of quinine was starkly highlighted during World War I and II; the occupation of Java by the Japanese army in WWII cut off the Allies' primary source of natural quinine, creating an urgent need for synthetic alternatives.[4][5]

German scientists at Bayer, seeking a substitute for quinine, first synthesized chloroquine (originally named Resochin) in 1934.[1][3] Initially, it was deemed too toxic for human use.[4] However, under the pressures of war, American researchers re-evaluated the compound after capturing its analogue, sontochin, from German forces in Tunis.[1][3] These investigations revealed chloroquine's potent antimalarial efficacy, and it was introduced into clinical practice in 1947, becoming a cornerstone of the WHO's global malaria eradication campaign.[3][6]

The Clinical Problem: Chloroquine-Associated Toxicity

Despite its effectiveness, the widespread and long-term use of chloroquine, particularly as its application expanded to autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) in the 1950s, revealed a significant drawback: toxicity.[2][4][5]

Common side effects included gastrointestinal distress, skin rashes, and muscle problems.[1][7] The most alarming, however, was irreversible ocular toxicity, specifically a maculopathy often termed "chloroquine retinopathy."[8][9] This condition involves the drug binding to melanin in the retinal pigment epithelium (RPE), disrupting lysosomal function and leading to the accumulation of waste products, photoreceptor loss, and potentially permanent vision impairment.[9][10] The risk was found to be correlated with the cumulative dose, creating a serious challenge for chronic disease management.[11] This pressing clinical need for a safer alternative directly motivated the development of hydroxychloroquine.

The Chemical Solution: Synthesis of Hydroxychloroquine

In 1946, scientists undertook a targeted modification of the chloroquine molecule with the explicit goal of reducing its toxicity.[2][12] The result, synthesized in 1946 and introduced clinically around 1955, was hydroxychloroquine.[4][13]

The modification was subtle yet profound: the addition of a single hydroxyl (-OH) group to one of the N-ethyl substituents on the terminal amine of chloroquine's side chain.

Caption: Shared lysosomotropic mechanism of Chloroquine (CQ) and Hydroxychloroquine (HCQ).

Pharmacokinetics and Toxicity Profile

While their mechanisms are similar, their handling by the body and resulting toxicity differ significantly. Both drugs are well-absorbed orally, have a large volume of distribution due to extensive tissue binding, and possess very long elimination half-lives (40-50 days). [4][14] Table 1: Comparative Profile of Chloroquine and Hydroxychloroquine

| Parameter | Chloroquine (CQ) | Hydroxychloroquine (HCQ) | Rationale for Difference |

| Oral Bioavailability | ~89% [4] | ~74% [4] | The added hydroxyl group slightly reduces lipid solubility, impacting absorption. |

| Metabolism | Hepatic (CYP enzymes) to active metabolites like desethylchloroquine. [4] | Hepatic (CYP2D6, 2C8, 3A4, 3A5) to N-desethylhydroxychloroquine. [15] | The -OH group provides an additional site for metabolism, potentially altering metabolite profiles. |

| Relative Toxicity | Higher (LD50 is ~half that of HCQ) [4] | Lower (Estimated 2-3 times less toxic than CQ) [4][15] | Altered tissue distribution and potentially different metabolic pathways reduce overall toxicity. |

| Ocular Toxicity Risk | Significant (1-2% frequency of retinopathy in some studies). [16] | Markedly Lower (<0.08% frequency in the same studies). [11][16] | The higher polarity of HCQ is believed to reduce its accumulation in the melanin of the RPE. [10][16] |

| Common Side Effects | Nausea, vomiting, loss of appetite, skin rash, muscle problems. [1][7] | Nausea, headache, rash, hair lightening, dizziness. [7][17] | Generally milder and less frequent with HCQ at comparable therapeutic doses. |

A 1985 study directly comparing patients on long-term therapy found that 19% of those taking chloroquine developed signs of retinal toxicity, whereas none of the patients taking hydroxychloroquine did. [11][18]This stark difference cemented hydroxychloroquine's status as the preferred 4-aminoquinoline for chronic immunomodulatory therapy.

Conclusion and Future Directions

The historical progression from chloroquine to hydroxychloroquine is a classic case study in rational drug design, demonstrating how a minor structural modification can lead to a major improvement in a drug's therapeutic index. The initial discovery of chloroquine was a wartime necessity, but its limitations paved the way for the synthesis of a safer, more versatile analogue. Hydroxychloroquine's reduced toxicity, particularly its lower risk of irreversible retinopathy, has allowed for its widespread and long-term use in debilitating autoimmune diseases, transforming patient care. [13]The journey of these compounds, from the Cinchona bark to complex chemical synthesis and broad clinical application, underscores the iterative and insight-driven nature of pharmaceutical development.

References

-

Agrawal, S. N. (2021). Chloroquine and Hydroxychloroquine: The History Revisited. African Journal of Biology and Medical Research (AJBMR), 4(4), 1-7. [Link]

-

Wikipedia. (n.d.). Chloroquine. Retrieved from [Link]

-

Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. Retrieved from [Link]

-

Fox, R. I. (1993). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Lupus, 2 Suppl 1, S9-13. [Link]

-

Orteu, F., & Fox, R. I. (2003). The lysosomotropic amines, chloroquine and hydroxychloroquine: a potentially novel therapy for graft-versus-host disease. Leukemia & lymphoma, 44(8), 1301–1309. [Link]

-

AllDayChemist. (2021, September 25). Chloroquine & Hydroxychloroquine: Mechanism of Action. Retrieved from [Link]

-

Eye Surgeons & Consultants. (2020, April 8). Hydroxychloroquine/Chloroquine and Eye Toxicity. Retrieved from [Link]

-

ISGlobal. (2019, April 23). The History of Malaria Treatment. Retrieved from [Link]

-

Sundelin, S. P., & Terman, A. (2002). Different effects of chloroquine and hydroxychloroquine on lysosomal function in cultured retinal pigment epithelial cells. APMIS, 110(6), 481-489. [Link]

-

Rynes, R. I. (2014). Pharmacology of Chloroquine and Hydroxychloroquine. In Goldman's Cecil Medicine (pp. 1-12). Elsevier. [Link]

-

D'Oyley, D. M., & Sharma, S. (2024). Chloroquine and Hydroxychloroquine Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia. (n.d.). Hydroxychloroquine. Retrieved from [Link]

- Google Patents. (n.d.). WO2010027150A2 - New preparation of hydroxychloroquine.

-

FPM. (2020, November 11). Hydroxychloroquine history and its cardiovascular safety. Retrieved from [Link]

-

MedicineNet. (n.d.). Chloroquine (Aralen) vs. Hydroxychloroquine (Plaquenil) for COVID-19?. Retrieved from [Link]

-

Virginia Commonwealth University. (n.d.). Synthesizing Hydroxychloroquine. Retrieved from [Link]

-

Finbloom, D. S., Silver, K., Newsome, D. A., & Gunkel, R. (1985). Comparison of hydroxychloroquine and chloroquine use and the development of retinal toxicity. The Journal of rheumatology, 12(4), 692–694. [Link]

-

The Vasquez Clinic. (n.d.). Hydroxychloroquine and Malaria: a Lifelong Battle. Retrieved from [Link]

-

Tett, S. E., Cutler, D. J., Day, R. O., & Brown, K. F. (1993). Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases. Lupus, 2 Suppl 1, S11-15. [Link]

-

National Institutes of Health. (2018, March 8). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. Retrieved from [Link]

-

Oxford Academic. (2021, March 9). What makes (hydroxy)chloroquine ineffective against COVID-19: insights from cell biology. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition. Retrieved from [Link]

-

ResearchGate. (2021, August 10). (PDF) Chloroquine and Hydroxychloroquine: The History Revisited. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Comparison of hydroxychloroquine and chloroquine use and the development of retinal toxicity. Retrieved from [Link]

- Google Patents. (n.d.). CN111635358A - Preparation method of hydroxychloroquine.

-

Bentham Science. (n.d.). Hydroxychloroquine (HCQ) and its Synthetic Precursors: A Review. Retrieved from [Link]

-

IJERA. (2022, April 4). Study of Manufacturing of Hydroxychloroquine. Retrieved from [Link]

- Google Patents. (n.d.). CN102050781B - Industrial preparation method of hydroxychloroquine sulfate.

-

Drugs.com. (n.d.). Chloroquine vs Hydroxychloroquine Comparison. Retrieved from [Link]

Sources

- 1. Chloroquine - Wikipedia [en.wikipedia.org]

- 2. abjournals.org [abjournals.org]

- 3. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 4. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxychloroquine history and its cardiovascular safety - FPM [fpm.org.uk]

- 6. malariatreatment.isglobal.org [malariatreatment.isglobal.org]

- 7. Chloroquine (Aralen) vs. Hydroxychloroquine (Plaquenil) for COVID-19? [medicinenet.com]

- 8. All Day Chemist [alldaychemist.com]

- 9. myeyesurgeons.com [myeyesurgeons.com]

- 10. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Comparison of hydroxychloroquine and chloroquine use and the development of retinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. vasquezclinic.com [vasquezclinic.com]

- 14. Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 16. Different effects of chloroquine and hydroxychloroquine on lysosomal function in cultured retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

- 18. Comparison of hydroxychloroquine and chloroquine use and the development of retinal toxicity. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Anti-Inflammatory Mechanisms of Hydroxychloroquine Sulfate Beyond Malariology

Executive Summary

Hydroxychloroquine (HCQ), a 4-aminoquinoline derivative, has long transcended its origins as an antimalarial agent to become a cornerstone in the management of chronic inflammatory and autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA).[1][2][3][4] Its clinical efficacy is underpinned by a complex and pleiotropic mechanism of action that deviates significantly from classical immunosuppressants. This technical guide provides an in-depth exploration of the core molecular and cellular mechanisms driving the anti-inflammatory properties of HCQ. We dissect its function as a lysosomotropic agent, its profound impact on intracellular pH, and the downstream consequences for critical immune pathways, including Toll-like receptor (TLR) signaling, antigen presentation, cytokine production, autophagy, and inflammasome activation. This document synthesizes current mechanistic understanding with practical, field-proven experimental protocols to empower researchers in the continued investigation and development of immunomodulatory therapeutics.

The Foundational Principle: Lysosomotropic Action and pH Modulation

The majority of HCQ's immunomodulatory effects stem from its fundamental physicochemical property as a weak base.[5][6] Upon diffusing across cellular membranes into the acidic environment of intracellular vesicles like lysosomes and endosomes, HCQ becomes protonated. This "ion trapping" leads to its accumulation within these organelles, effectively raising the intra-vesicular pH from its normal acidic state of ~4.5-5.0.[7][8][9] This seemingly simple alteration of pH has profound, cascading effects on a multitude of cellular processes that are dependent on an acidic environment.

This disruption of the lysosomal/endosomal acidic milieu is the central hub from which most of HCQ's anti-inflammatory activities radiate. It directly impairs the function of acid-dependent hydrolases and proteases crucial for protein degradation, macromolecule assembly, and cellular signaling.[8][10]

Core Anti-Inflammatory Mechanisms of Action

Inhibition of Endosomal Toll-Like Receptor (TLR) Signaling

A primary mechanism by which HCQ exerts its anti-inflammatory effects is through the suppression of endosomal Toll-like receptors (TLRs), which are critical sensors of the innate immune system.[1] Specifically, HCQ targets TLR7, TLR9, and to a lesser extent, TLR3 and TLR8, which are responsible for recognizing nucleic acids (ssRNA and dsRNA for TLR7/8, unmethylated CpG DNA for TLR9).[7][11][12][13] In autoimmune diseases like SLE, these receptors are often aberrantly activated by self-derived nucleic acids, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[11]

HCQ inhibits TLR signaling through a dual mechanism:

-

Impaired TLR Processing: The activation of TLR7 and TLR9 requires proteolytic cleavage within the endosome, a process dependent on acid-sensitive proteases. By increasing the endosomal pH, HCQ prevents this necessary maturation step.[12][14]

-

Ligand Binding Interference: HCQ can directly bind to nucleic acids, sterically hindering their interaction with the TLRs within the endosome.[1][14]

This targeted suppression of endosomal TLRs, particularly the nucleic acid-sensing pathways pathologically activated in lupus, is a key rationale for its therapeutic success.[1][11]

Caption: HCQ inhibits Toll-like receptor 9 (TLR9) signaling.

Interference with Antigen Processing and Presentation

HCQ significantly dampens the adaptive immune response by interfering with the processing and presentation of antigens by antigen-presenting cells (APCs) like macrophages and dendritic cells.[8][15] The generation of antigenic peptides from foreign or self-proteins and their subsequent loading onto Major Histocompatibility Complex (MHC) class II molecules is a process that occurs within acidic endosomal/lysosomal compartments.[5][8]

By elevating the pH of these vesicles, HCQ inhibits the activity of proteases that digest antigens into the correct peptide fragments.[16] Furthermore, it impairs the proper assembly and loading of these peptides onto MHC class II molecules.[5][8] The consequence is a reduced display of peptide-MHC II complexes on the APC surface, leading to diminished activation of autoreactive CD4+ T-helper cells, which are central drivers of autoimmune pathology.[8][16]

Modulation of Cytokine Production

A direct outcome of TLR inhibition and reduced T-cell activation is a marked decrease in the production of key pro-inflammatory cytokines.[6] HCQ has been demonstrated to reduce the secretion of:

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1) [6][17]

-

Interleukin-6 (IL-6) , a pleiotropic cytokine involved in T-cell and B-cell responses.[18][19][20]

-

Type I Interferons (IFN-α) , which are central to the pathogenesis of SLE.[7][13]

-

Th17-related cytokines such as IL-17 and IL-22 .[18]

This broad-spectrum reduction in inflammatory mediators contributes significantly to the clinical improvement observed in patients with RA and SLE.[3][21]

Inhibition of Autophagy

Autophagy is a fundamental cellular recycling process where damaged organelles and proteins are sequestered in autophagosomes, which then fuse with lysosomes for degradation.[22] This process is crucial for cellular homeostasis but can also be co-opted by disease processes. HCQ is a well-established inhibitor of autophagy.[11][23][24] It acts at the terminal step by preventing the fusion of autophagosomes with lysosomes, likely due to the disruption of lysosomal pH and function.[10][14][24] This leads to the accumulation of non-functional autophagosomes within the cell.[24] The immunomodulatory consequences of autophagy inhibition are complex but are thought to contribute to HCQ's effects on T-cell survival and antigen presentation.[7][25]

Attenuation of Inflammasome Activation

Recent evidence indicates that HCQ can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex in the cytoplasm of myeloid cells that, when activated, drives the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[26][27][28] The NLRP3 inflammasome is implicated in a wide range of inflammatory conditions. HCQ appears to suppress its activation by inhibiting upstream signals, such as ATP-induced potassium (K+) efflux, which is a critical trigger for NLRP3 assembly.[26] It can also reduce the expression of NF-κB, a transcription factor necessary for producing the pro-IL-1β precursor.[26][29]

Data Synthesis: Molecular Targets of Hydroxychloroquine

The following table summarizes the key molecular pathways affected by HCQ and the resulting immunological consequences.

| Molecular Target/Process | Mechanism of HCQ Action | Immunological Consequence | Supporting References |

| Lysosomal/Endosomal pH | Accumulates in acidic vesicles, acting as a proton acceptor to raise pH. | Foundational effect enabling other mechanisms. Impairs acid-dependent enzymes. | [5][7][8][9] |

| Endosomal TLRs (TLR7, TLR9) | Increases endosomal pH, inhibiting proteolytic activation; directly binds nucleic acid ligands. | Reduced production of Type I interferons and other pro-inflammatory cytokines. | [1][11][12][13][30] |

| Antigen Processing | Inhibits acid proteases required for digesting antigens into peptides. | Decreased availability of antigenic peptides for MHC class II loading. | [5][8][16] |